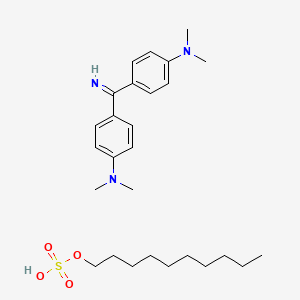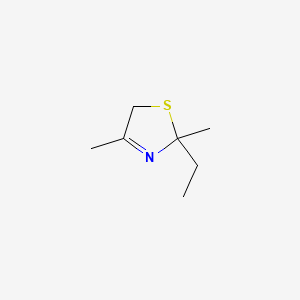
1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and pyrazolo-triazine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using fluorinated aromatic compounds as substrates.
Cyclization reactions: Forming the pyrazolo-triazine core structure.
Ketone formation: Introducing the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-(4-(4-chlorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-
- 1-Propanone, 1-(4-(4-bromophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-
Uniqueness
The uniqueness of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.
Properties
CAS No. |
72307-48-3 |
|---|---|
Molecular Formula |
C20H10F6N4O |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-[4-(4-fluorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]propan-1-one |
InChI |
InChI=1S/C20H10F6N4O/c21-13-8-6-12(7-9-13)16-15(17(31)19(22,23)20(24,25)26)28-29-18-14(10-27-30(16)18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
DRRQILIGDQBMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C4=CC=C(C=C4)F)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















